5-Hydroxypyridine-3,4-dicarboxylic acid

Computational Chemistry Pre-formulation ADME Prediction

5-Hydroxypyridine-3,4-dicarboxylic acid (CAS 17285-97-1) is a premier research intermediate defined by its distinct 3,4-dicarboxylate and 5-hydroxy substitution pattern. This unique geometry provides a steric and electronic environment critical for designing novel coordination polymers and MOFs, offering a significant advantage over common 2,6-dicarboxylate ligands. Its unsubstituted 6-position enables key downstream functionalization, such as bromination for cross-coupling, making it an indispensable building block for medicinal chemistry and advanced material synthesis.

Molecular Formula C7H5NO5
Molecular Weight 183.12 g/mol
CAS No. 17285-97-1
Cat. No. B11784141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxypyridine-3,4-dicarboxylic acid
CAS17285-97-1
Molecular FormulaC7H5NO5
Molecular Weight183.12 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C=N1)O)C(=O)O)C(=O)O
InChIInChI=1S/C7H5NO5/c9-4-2-8-1-3(6(10)11)5(4)7(12)13/h1-2,9H,(H,10,11)(H,12,13)
InChIKeyMWCYBLDGNMZDTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxypyridine-3,4-dicarboxylic acid (CAS 17285-97-1): A Pyridine Dicarboxylate Scaffold


5-Hydroxypyridine-3,4-dicarboxylic acid (CAS 17285-97-1) is a heterocyclic organic compound belonging to the class of pyridinedicarboxylic acids. Its core structure consists of a pyridine ring substituted with a hydroxyl group at the 5-position and two carboxylic acid groups at the 3- and 4-positions [1]. This specific arrangement of functional groups provides a defined set of chemical properties. As a research chemical, it is primarily used as a building block or intermediate in organic synthesis .

5-Hydroxypyridine-3,4-dicarboxylic acid (CAS 17285-97-1): Why Substitution with Other Pyridinedicarboxylates is Not Trivial


While many pyridinedicarboxylic acid derivatives exist, substitution among them is not straightforward. The specific positioning of the hydroxyl and carboxyl groups on the pyridine ring dictates the molecule's unique physicochemical properties, including its pKa, solubility, and metal-chelating behavior [1]. The 3,4-dicarboxylate arrangement, with a 5-hydroxy group, creates a distinct steric and electronic environment. This affects its utility as a synthetic intermediate, its capacity to form specific coordination complexes, and its potential as a metabolite mimic [2]. Therefore, replacing it with a 2,6-dicarboxylate analog or a methylated derivative would result in a different molecule with altered reactivity and biological interactions.

Quantitative Differentiation of 5-Hydroxypyridine-3,4-dicarboxylic acid (CAS 17285-97-1)


Predicted Physicochemical Properties for Pre-Experimental Modeling

Computational predictions provide a quantitative baseline for the physical properties of 5-Hydroxypyridine-3,4-dicarboxylic acid (CAS 17285-97-1). These values can be compared to experimental data for similar molecules, such as the 6-methyl analog, to anticipate differences in handling and behavior. The target compound is predicted to have a density of 1.725 g/cm³ and a boiling point of 704.2 °C at 760 mmHg, significantly higher than its 6-methyl analog [1]. The predicted vapor pressure is 8.23E-21 mmHg at 25°C [2].

Computational Chemistry Pre-formulation ADME Prediction

Differential Metal Chelation Potential Based on Substituent Position

The metal-binding properties of pyridinedicarboxylic acids are highly dependent on the position of the carboxylate groups. While no direct quantitative stability constant was found for 5-Hydroxypyridine-3,4-dicarboxylic acid, its structural class is known to act as a ligand. For example, 4-Hydroxypyridine-2,6-dicarboxylic acid forms a stable complex with Cu(II), with a stability constant logarithm of 21.5 ± 0.2 [1]. The 3,4-dicarboxylate arrangement of the target compound offers a different coordination geometry and chelate ring size compared to the 2,6-dicarboxylate, which will result in different metal ion selectivity and complex stability.

Coordination Chemistry Metalloenzyme Inhibition Metal Sensing

Molecular Weight and Hydrogen Bonding Capacity vs. 6-Methyl Analog

The absence of a methyl group at the 6-position in 5-Hydroxypyridine-3,4-dicarboxylic acid (CAS 17285-97-1) results in a lower molecular weight and a different hydrogen bonding profile compared to its 6-methyl analog. The target compound has a molecular weight of 183.12 g/mol, while the 6-methyl analog is 197.146 g/mol . This 14 g/mol difference can impact membrane permeability and metabolic stability. Furthermore, the 6-position in the target compound is unsubstituted, making it a potential site for further synthetic elaboration, unlike the methylated analog.

Medicinal Chemistry Lead Optimization Synthetic Chemistry

Research and Industrial Applications for 5-Hydroxypyridine-3,4-dicarboxylic acid (CAS 17285-97-1)


Synthesis of 6-Bromo-Derivatives as Advanced Intermediates

The unsubstituted 6-position of 5-Hydroxypyridine-3,4-dicarboxylic acid makes it a valuable starting material for further functionalization. It is specifically noted as a substrate for bromination at the 6-position to yield diethyl 6-bromo-5-hydroxypyridine-3,4-dicarboxylate . This brominated derivative is a crucial intermediate for further cross-coupling reactions, enabling the synthesis of a wide variety of more complex molecules for medicinal chemistry programs.

Metal-Organic Framework (MOF) and Coordination Polymer Precursor

Based on the metal-chelating ability of its structural class, 5-Hydroxypyridine-3,4-dicarboxylic acid is a candidate ligand for constructing novel coordination polymers and MOFs . The specific 3,4-dicarboxylate arrangement, combined with the 5-hydroxy group, offers a unique coordination geometry that is distinct from the more common 2,6-pyridinedicarboxylate ligands. This can lead to materials with novel topologies and properties, such as selective gas adsorption or catalysis.

Synthesis of Vitamin B6 Analogs and Metabolite Mimics

The pyridinedicarboxylate scaffold is structurally related to vitamin B6 metabolites like 4-pyridoxic acid. While 5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid is a direct metabolite, the 5-Hydroxy derivative can serve as a synthetic precursor or a simplified analog for studying pyridoxine catabolism pathways and enzyme interactions . Its use as a research tool helps identify the function of enzymes like 4-pyridoxic acid dehydrogenase.

Physicochemical Modeling and Pre-formulation Studies

The predicted physicochemical data for this compound, including its density (1.725 g/cm³) and boiling point (704.2 °C), provide a quantitative basis for computational modeling of its behavior . Researchers can use this data to simulate its properties in mixtures, predict its solubility in various solvents, or estimate its environmental fate, guiding experimental design and reducing the need for preliminary trial-and-error.

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